4-(2,6-Dimethyl-2-heptyl)phenol
Description
Evolution of Research on Alkylated Phenolic Structures in Organic and Medicinal Chemistry
The study of alkylated phenols, a significant subclass of phenolic compounds, has evolved considerably since the foundational work on phenol (B47542) and its derivatives. Initially driven by the need to understand the fundamental principles of electrophilic aromatic substitution, research into alkylated phenols has expanded into numerous applied areas. wikipedia.orgpatsnap.com Early investigations in the 19th and 20th centuries focused on the synthesis and characterization of simple alkylphenols like cresols and xylenols, which were readily obtainable from coal tar. britannica.com
The development of the Friedel-Crafts reaction in 1877 marked a pivotal moment, providing a versatile method to introduce a wide variety of alkyl groups onto a phenolic ring. wikipedia.orgnih.gov This opened the door to the systematic synthesis of more complex alkylated phenols, allowing for the exploration of structure-activity relationships. In the mid-20th century, the industrial importance of alkylated phenols grew, particularly in the production of polymers, detergents, and antioxidants. wikipedia.orgwikipedia.org This spurred further research into catalytic alkylation processes, aiming for higher yields and selectivity. researchgate.netresearchgate.net
In recent decades, the focus has shifted towards the synthesis of alkylated phenols with specific biological activities, driven by their potential applications in medicine and as probes for biological processes. nih.govnih.gov The recognition of some alkylphenols, such as nonylphenol, as endocrine disruptors has also fueled research into their environmental fate and metabolic pathways. researchgate.net
Significance of Phenolic Compounds in Contemporary Chemical Synthesis and Mechanistic Studies
Phenolic compounds remain highly significant in modern chemical synthesis due to the reactivity of the aromatic ring and the hydroxyl group. The hydroxyl group activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. wikipedia.org This predictable reactivity makes phenols valuable starting materials for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. wikipedia.orgwikipedia.org
The antioxidant properties of many phenolic compounds, stemming from the ability of the hydroxyl group to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance, are of particular interest. nih.govscienceopen.comfrontiersin.org This has led to their extensive use as additives in food, plastics, and other materials to prevent oxidative degradation. wikipedia.org
In mechanistic studies, phenolic compounds serve as important models for understanding reaction mechanisms, such as electrophilic aromatic substitution and free-radical reactions. scienceopen.comresearchgate.net The study of their reactions provides fundamental insights into electronic effects, steric hindrance, and reaction kinetics. Furthermore, the biological activities of many natural and synthetic phenolic compounds have made them key subjects in medicinal chemistry and chemical biology, where they are used to probe enzyme function and cellular signaling pathways. nih.govnih.govmdpi.com
Research Rationale for Investigating 4-(2,6-Dimethyl-2-heptyl)phenol within the Context of Phenolic Derivatives
The investigation of this compound is primarily driven by its identity as a specific isomer of nonylphenol. researchgate.net Technical nonylphenol is a complex mixture of isomers and is used in the production of nonylphenol ethoxylates, a class of non-ionic surfactants. wikipedia.org Due to the widespread use of these products, nonylphenols have become environmental contaminants of concern.
The specific structure of the alkyl chain can significantly influence the physical, chemical, and biological properties of alkylphenols. Research on individual, well-defined isomers like this compound is crucial for several reasons:
Understanding Environmental Fate: By studying the degradation of a single isomer, researchers can elucidate the specific metabolic pathways and kinetics, which may differ from the bulk mixture of technical nonylphenol. This provides a more accurate picture of its persistence and transformation in the environment. researchgate.net
Structure-Activity Relationships: Isolating and studying a pure isomer allows for the precise determination of its biological activity, such as its potential as an endocrine disruptor. This helps in building structure-activity relationship models to predict the properties of other related compounds.
Analytical Standards: Pure isomers are essential as analytical standards for the accurate detection and quantification of specific nonylphenol isomers in environmental and biological samples. fujifilm.comsigmaaldrich.com
In one study, radiolabeled this compound was synthesized to investigate its degradation by Sphingomonas sp. strain TTNP3. researchgate.net This research aimed to clarify the metabolic pathway of nonylphenol isomers with a quaternary alpha-carbon in the alkyl chain. researchgate.net
Overview of Research Methodologies Applicable to Novel Chemical Entities
The investigation of a novel chemical entity like this compound involves a range of established research methodologies to determine its structure, properties, and reactivity.
Synthesis and Purification: The synthesis of alkylated phenols like this compound typically involves the Friedel-Crafts alkylation of a phenol with an appropriate alkylating agent, such as an alkene or an alcohol, in the presence of an acid catalyst. wikipedia.orgwikipedia.orgresearchgate.net For instance, phenol could be reacted with 2,6-dimethyl-2-heptene (B14727891) or 2,6-dimethyl-2-heptanol. The purification of the product is then typically achieved through techniques like column chromatography or distillation.
Structural Elucidation and Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netacs.org
Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern, which aids in structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds and reaction mixtures. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the phenolic hydroxyl (-OH) group.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound and for purifying it from reaction mixtures. It is also used to monitor the progress of reactions, such as degradation studies. researchgate.net
Physicochemical Property Determination: Experimental or computational methods are used to determine key physical and chemical properties, which are important for predicting the compound's behavior. nih.gov These include melting point, boiling point, water solubility, and the octanol-water partition coefficient (log P), which is an indicator of its hydrophobicity.
Reactivity and Degradation Studies: To understand the compound's stability and potential transformation pathways, it can be subjected to various conditions. For example, biodegradation studies involve incubating the compound with microorganisms and analyzing for the formation of metabolites over time using techniques like HPLC and MS. researchgate.net
Detailed Research Findings on this compound
Research on this compound has primarily focused on its role as an isomer of nonylphenol and its environmental degradation.
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of a closely related or identical compound, 4-heptyl-2,6-dimethylphenol, as computed by various chemical databases. nih.govontosight.ai
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | PubChem nih.gov |
| Molecular Weight | 220.35 g/mol | PubChem nih.gov |
| IUPAC Name | 4-heptyl-2,6-dimethylphenol | PubChem nih.gov |
| XLogP3 (Predicted) | 5.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 6 | PubChem nih.gov |
| Exact Mass | 220.182715385 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 16 | PubChem nih.gov |
Note: These properties are computationally predicted and may differ from experimental values.
Degradation Studies
A significant study investigated the degradation of this compound by the bacterium Sphingomonas sp. strain TTNP3. researchgate.net In this research, the compound was synthesized in a radiolabeled form to trace its metabolic fate. It was observed that this compound was degraded more slowly than other nonylphenol isomers by this bacterial strain, suggesting that the structure of the alkyl side-chain influences the kinetics of degradation. researchgate.net
The metabolism of this isomer was found to lead to the formation of specific metabolites, including:
2-(2,6-Dimethyl-2-heptyl)-1,4-benzenediol
4-(2,6-Dimethylheptan-2-yloxy)phenol researchgate.net
The identification of these metabolites was achieved through analysis of the reaction mixture using HPLC and NMR spectroscopy. researchgate.net The study of these degradation products helps to elucidate the biochemical pathways involved in the breakdown of branched nonylphenol isomers in the environment. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dimethylheptan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)6-5-11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFJVYKPPXZLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617379 | |
| Record name | 4-(2,6-Dimethylheptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521947-27-3 | |
| Record name | 4-(2,6-Dimethylheptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,5-Trimethylhexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 2,6 Dimethyl 2 Heptyl Phenol
Development and Optimization of Novel Synthetic Routes to 4-(2,6-Dimethyl-2-heptyl)phenol
The industrial production of alkylphenols relies heavily on well-established reaction pathways, though research continues to seek more efficient and selective methods. slchemtech.com
The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol (B47542). slchemtech.commt.comwikipedia.org This electrophilic aromatic substitution reaction involves reacting phenol with an appropriate alkylating agent that can generate a 2,6-dimethyl-2-heptyl carbocation or a related electrophilic species. mt.commasterorganicchemistry.com
The alkylating agent can be an alkene, such as an isomer of nonene (e.g., 2,6-dimethyl-2-heptene), or an alkyl halide. wikipedia.org The reaction is typically catalyzed by an acid. slchemtech.com The mechanism proceeds in several steps:
Formation of a tertiary carbocation from the alkylating agent, facilitated by a Lewis or Brønsted acid catalyst. mt.com
Electrophilic attack of the carbocation on the electron-rich phenol ring. Phenol is a highly activated aromatic compound, and the hydroxyl group directs substitution to the ortho and para positions. wikipedia.org
Deprotonation of the resulting intermediate to restore the aromaticity of the ring, yielding the final alkylated phenol product. mt.com
A variety of acid catalysts can be employed, each with distinct advantages and disadvantages:
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but can be difficult to handle and generate corrosive waste streams. mt.comorgsyn.org Boron trifluoride (BF₃) is another powerful Lewis acid used for this purpose. slchemtech.com
Solid Acid Catalysts: Modern approaches favor heterogeneous catalysts such as zeolites (e.g., H-BEA, SAPO-11), activated clays (B1170129), and ion-exchange resins. slchemtech.compnnl.govresearchgate.net These catalysts are generally less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused, aligning with green chemistry principles. slchemtech.com
Anhydrous Acids: Anhydrous phosphoric acid (H₃PO₄) has been patented for the para-selective monoalkylation of phenol with C₄-C₉ olefins. google.com
A significant challenge in phenol alkylation is controlling regioselectivity. While the para-substituted product, this compound, is often the desired isomer, the formation of the ortho-isomer and di-alkylated products can also occur. orgsyn.orgpnnl.gov The reaction conditions and choice of catalyst are crucial for maximizing the yield of the para-isomer. google.com
While Friedel-Crafts alkylation is the standard, modern cross-coupling reactions represent a potential, albeit less common, alternative for forming the required aryl-alkyl C-C bond. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (using boronic acids) or Negishi coupling (using organozinc reagents) are powerful tools in organic synthesis for creating such bonds with high specificity. youtube.comnih.gov
A hypothetical cross-coupling route could involve:
Reacting a protected 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) with an organometallic reagent of the 2,6-dimethyl-2-heptyl group.
Alternatively, a 4-phenolboronic acid derivative could be coupled with a 2,6-dimethyl-2-heptyl halide.
These methods offer the potential for high regioselectivity, avoiding the ortho/para mixtures common in Friedel-Crafts reactions. However, they often require more complex, multi-step preparations for the coupling partners and utilize expensive metal catalysts, making them less economically viable for large-scale industrial production compared to direct alkylation. youtube.com
The alkyl side chain, 2,6-dimethyl-2-heptyl, possesses a chiral center at the C6 position. Consequently, this compound exists as a pair of enantiomers. Standard synthetic methods, such as Friedel-Crafts alkylation using achiral starting materials and catalysts, will produce a racemic mixture (an equal mixture of both enantiomers).
There is limited specific information in the literature regarding the stereoselective synthesis of this compound. However, achieving stereocontrol is a significant area of modern organic chemistry. numberanalytics.com Potential strategies could involve:
Using a chiral starting material for the alkyl side chain.
Employing a chiral catalyst to direct the alkylation stereoselectively.
The biological activity of different stereoisomers can vary significantly, as seen with many pharmaceuticals and bioactive compounds. Given that nonylphenol isomers are studied for their endocrine-disrupting properties, understanding the properties of the individual enantiomers of this compound could be of scientific importance, making stereoselective synthesis a relevant topic for future research. researchgate.net
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamics is essential for optimizing reaction conditions, ensuring safety, and maximizing product yield and selectivity. mt.com For the alkylation of phenol, these investigations typically focus on how temperature, catalyst type, and reactant concentrations affect the reaction rate. unive.it
Kinetic studies on similar phenol alkylation reactions have shown the following:
The reaction rate is dependent on both the phenol and alkylating agent concentrations, often following complex kinetic models like the Eley-Rideal mechanism, where one reactant adsorbs to the catalyst surface and reacts with the other reactant from the bulk phase. unive.it
The activation energy (Ea) for phenol alkylation can vary depending on the specific reactants and catalyst used. For example, the alkylation of phenol with tert-butyl alcohol using certain ionic liquid catalysts has reported activation energies ranging from 30 to 97 kJ/mol. nih.gov
Thermodynamic analyses often show that the alkylation process is endothermic (positive enthalpy change, ΔH) and can be spontaneous (negative Gibbs free energy change, ΔG) under the right conditions. nih.gov
The following table presents representative kinetic and thermodynamic data for analogous phenol alkylation reactions, illustrating the typical range of values encountered.
| Parameter | Value | Reaction System | Source |
| Activation Energy (Ea) | 97.46 kJ/mol | Phenol + tert-Butyl Alcohol over [HIMA]OTs | nih.gov |
| Pre-exponential Factor (k₀) | 2.7598 × 10¹³ | Phenol + tert-Butyl Alcohol over [HIMA]OTs | nih.gov |
| Enthalpy of Activation (ΔH) | Positive value | Phenol + tert-Butyl Alcohol over [HIMA]OTs | nih.gov |
| Entropy of Activation (ΔS) | Positive value | Phenol + tert-Butyl Alcohol over [HIMA]OTs | nih.gov |
| Gibbs Free Energy of Activation (ΔG*) | Negative value | Phenol + tert-Butyl Alcohol over [HIMA]OTs | nih.gov |
| This data is for illustrative purposes and is derived from the alkylation of phenol with tert-butyl alcohol, a structurally related process. |
Yield Enhancement and Purity Control Strategies
Maximizing the yield of this compound while maintaining high purity requires careful control over the reaction process. Key strategies include:
Catalyst Selection: The choice of catalyst is critical for directing the reaction towards the desired para-isomer and minimizing side reactions. Solid acid catalysts with specific pore structures and acidity can enhance para-selectivity. slchemtech.comorgsyn.org
Optimization of Reaction Conditions: Adjusting the temperature, pressure, and reaction time can significantly impact yield and purity. Higher temperatures can increase reaction rates but may also lead to more by-products or catalyst coking. numberanalytics.comresearchgate.net
Reactant Ratio: The molar ratio of the alkylating agent to phenol is a key variable. Using a slight stoichiometric excess of the olefin (e.g., 5-10%) can help drive the reaction to completion and maximize the conversion of phenol. google.com
Product Separation and Purification: After the reaction, the desired product must be separated from unreacted starting materials, the catalyst, and by-products such as the ortho-isomer and di-alkylated phenols. slchemtech.com Common industrial purification techniques include distillation and solvent extraction. slchemtech.comchemspider.com
Sustainable Chemistry Principles in the Synthesis of this compound
Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. patsnap.com For the production of alkylphenols, this involves several key areas of innovation:
Catalysis: The most significant shift has been from hazardous and corrosive liquid acid catalysts (like HF and AlCl₃) to solid, reusable catalysts. Zeolites, functionalized ionic liquids, and clays reduce waste, minimize corrosion, and allow for easier product separation. slchemtech.compatsnap.compatsnap.com
Feedstocks: There is growing interest in producing chemicals from renewable resources. This includes developing pathways to obtain phenol and alkylating agents from lignocellulosic biomass instead of petroleum. patsnap.comacs.org
Process Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. patsnap.com Designing processes that maximize selectivity minimizes the formation of waste by-products, improving atom economy. patsnap.com
Safer Solvents: Where solvents are necessary, the trend is towards using greener alternatives that are less toxic and have a smaller environmental footprint. patsnap.com
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically sustainable. yedarnd.com
Advanced Spectroscopic and Structural Characterization Studies of 4 2,6 Dimethyl 2 Heptyl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structure of 4-(2,6-Dimethyl-2-heptyl)phenol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
Based on the compound's structure, the expected ¹H NMR signals include a characteristic AA'BB' system for the para-substituted aromatic ring, a singlet for the phenolic hydroxyl proton, and a series of signals corresponding to the complex 2,6-dimethyl-2-heptyl side chain. The ¹³C NMR spectrum is expected to show distinct signals for the aromatic carbons, with the oxygen-substituted carbon appearing further downfield, as well as signals for each carbon in the aliphatic chain.
A study on the metabolism of this compound by Sphingomonas sp. utilized ¹H and ¹³C NMR to characterize the parent compound and its metabolites, confirming the utility of these techniques for its identification. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| OH | ~4.5-5.5 | broad singlet | 1H |
| Ar-H (H-3', H-5') | ~7.10 | doublet | 2H |
| Ar-H (H-2', H-6') | ~6.75 | doublet | 2H |
| CH (H-6) | ~1.55 | multiplet | 1H |
| CH₂ (H-3) | ~1.2-1.4 | multiplet | 2H |
| CH₂ (H-4) | ~1.1-1.2 | multiplet | 2H |
| CH₂ (H-5) | ~1.0-1.1 | multiplet | 2H |
| C(CH₃)₂ (H-1, H-7) | ~1.25 | singlet | 6H |
| CH(CH₃)₂ (H-8, H-9) | ~0.85 | doublet | 6H |
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Carbon | Predicted δ (ppm) |
| C-1' (C-OH) | ~153 |
| C-4' (C-Alkyl) | ~142 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~115 |
| C-2 (Quaternary) | ~38 |
| C-3 | ~43 |
| C-4 | ~23 |
| C-5 | ~39 |
| C-6 | ~28 |
| C-1, C-7 | ~29 |
| C-8, C-9 | ~22 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle by revealing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the aliphatic chain, showing correlations between the protons on C-3, C-4, C-5, and C-6, and the coupling between the methine proton at C-6 and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing unambiguous one-bond (¹J_CH) connectivity information. youtube.com This technique would definitively assign each proton signal from the alkyl chain and the aromatic ring to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.net This is vital for connecting the structural fragments. Key HMBC correlations would include the link between the methyl protons at C-1/C-7 and the aromatic carbon C-1', and the correlation from the aromatic protons to the carbons of the alkyl substituent, thus confirming the attachment point of the side chain to the phenol (B47542) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation. researchgate.net For this molecule, NOESY could provide insights into the preferred rotational conformation of the bulky alkyl group relative to the plane of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₅H₂₄O), the expected exact mass is 220.1827 g/mol . nih.govsigmaaldrich.com
Beyond molecular formula confirmation, mass spectrometry elucidates structural features through analysis of fragmentation patterns. youtube.com In electron ionization (EI-MS), phenols typically exhibit a strong molecular ion peak (M⁺·). youtube.com The fragmentation of this compound is expected to be dominated by cleavages within the alkyl side chain. The most prominent fragmentation pathway would likely be the benzylic cleavage, involving the loss of a hexyl radical (·C₆H₁₃) to form a stable tertiary benzylic cation at m/z 135. Further fragmentation of the side chain would also produce a series of smaller alkyl cations.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for identifying key functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. nist.govresearchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600–3200 | O-H stretch (broad) | Phenolic -OH |
| 3100–3000 | C-H stretch | Aromatic C-H |
| 2960–2850 | C-H stretch | Aliphatic C-H |
| 1610, 1500 | C=C stretch | Aromatic Ring |
| 1470–1430 | C-H bend | CH₂, CH₃ |
| 1260–1200 | C-O stretch | Phenolic C-O |
| 830 | C-H bend (out-of-plane) | 1,4-disubstituted ring |
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective for observing the C-C skeletal vibrations of both the aromatic ring and the aliphatic side chain, which are often weak in the FTIR spectrum.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores. The chromophore in this compound is the substituted benzene (B151609) ring. Phenols typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions. science-softcon.de For this compound, absorptions are expected around 220-230 nm and a weaker, longer-wavelength band around 270-280 nm. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the ring.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (if crystalline form is obtained)
Should this compound be obtained in a suitable single-crystal form, X-ray diffraction analysis would provide the definitive solid-state structure. This powerful technique would yield precise data on bond lengths, bond angles, and torsional angles. redalyc.org It would unambiguously reveal the three-dimensional conformation of the molecule in the crystal lattice, including the orientation of the alkyl chain relative to the phenol ring. Furthermore, it would provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces, which dictate the crystal packing arrangement.
Computational Chemistry and in Silico Modeling of 4 2,6 Dimethyl 2 Heptyl Phenol
Quantum Mechanical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum mechanical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its chemical behavior and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com A DFT study on 4-(2,6-Dimethyl-2-heptyl)phenol would involve calculating its ground state properties to predict its stability and reactivity. Key outputs would include the optimized molecular geometry (bond lengths and angles), total energy, and the distribution of electron density.
Table 1: Example of DFT-Calculated Properties for a Phenolic Compound This table illustrates the type of data that would be generated from a DFT analysis of this compound. The values are hypothetical and for descriptive purposes only.
| Property | Value | Unit |
|---|---|---|
| Total Energy | Hypothetical Value | Hartrees |
| HOMO Energy | Hypothetical Value | eV |
| LUMO Energy | Hypothetical Value | eV |
| HOMO-LUMO Gap | Hypothetical Value | eV |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy, with CC methods generally being considered the "gold standard" for small to medium-sized molecules.
For this compound, these high-accuracy calculations would provide very precise values for its electronic energy and structural parameters. This level of accuracy is critical for creating a reliable benchmark for less computationally expensive methods like DFT or for situations where subtle electronic effects are paramount in determining the molecule's properties.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound would provide a dynamic view of its behavior, which is not captured by static quantum mechanical calculations.
By simulating the molecule in a solvent (typically water) over a period of nanoseconds to microseconds, researchers could explore its conformational landscape. The long, flexible dimethylheptyl tail of the molecule can adopt numerous shapes (conformations). MD simulations would reveal the most stable or frequently occurring conformations and the energy barriers between them. This is crucial for understanding how the molecule might fit into a receptor's binding pocket. Furthermore, simulations can elucidate how the molecule interacts with solvent molecules, providing insights into its solubility and aggregation properties.
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery and toxicology for predicting how a molecule might interact with biological targets.
In a molecular docking study of this compound, the first step would be to identify a relevant biological target, such as a nuclear receptor or a metabolic enzyme. The docking software would then attempt to fit the molecule into the active site of the target protein in millions of different orientations.
Each potential binding pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. The results would allow researchers to identify the most likely three-dimensional arrangement (the binding mode) of the ligand within the receptor's binding site.
Table 2: Example of Molecular Docking Results This table shows a hypothetical output from a docking simulation of this compound against a target protein.
| Parameter | Value | Unit |
|---|---|---|
| Binding Energy | Hypothetical Value | kcal/mol |
| Inhibition Constant (Ki) (predicted) | Hypothetical Value | µM |
Post-docking analysis is critical for understanding the nature of the interaction. This involves visualizing the best-scoring pose and identifying the specific amino acid residues of the target protein that are in close contact with the ligand. These interactions can include hydrogen bonds (e.g., with the phenol's hydroxyl group), hydrophobic interactions (with the alkyl tail), and pi-pi stacking (with the phenol (B47542) ring). Identifying these key residues is essential for explaining the molecule's biological activity and for designing future experiments or modified molecules with enhanced or reduced binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Phenolic Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the structural properties of chemical compounds and their biological activities. biointerfaceresearch.com For phenolic compounds, including this compound, QSAR models are instrumental in predicting their various biological effects, such as antioxidant capacity and cytotoxicity. nih.govresearchgate.net These models are built by correlating variations in the structural features of the phenols with changes in their observed biological responses. nih.gov
Development of Predictive Models Utilizing Diverse Molecular Descriptors
The development of robust QSAR models for phenolic derivatives hinges on the careful selection of molecular descriptors. These descriptors are numerical values that characterize different aspects of a molecule's structure and properties. A wide array of descriptors is often employed to capture the complex factors influencing biological activity.
Commonly Used Molecular Descriptor Categories in Phenolic QSAR:
Physicochemical Descriptors: These describe properties like hydrophobicity (logP), electronic effects (Hammett parameters), and steric properties (Verloop's sterimol descriptors). nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Constitutional Descriptors: These relate to the molecular composition, such as molecular weight and atom counts. researchgate.net
Electronic Descriptors: These quantify electronic properties, including the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. researchgate.net These are often calculated using methods like Density Functional Theory (DFT). researchgate.net
Quantum Chemical Descriptors: Parameters like Final Heat of Formation (FHF) and Core-Core Repulsion (CCR) provide insights into the molecule's energetic properties. nih.gov
The process of building a QSAR model typically involves several steps. Initially, the structures of the phenolic compounds are drawn and optimized, often using computational chemistry software. biointerfaceresearch.com Subsequently, a variety of molecular descriptors are calculated for each compound. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Regression (SVR) are then used to establish a mathematical relationship between these descriptors and the biological activity of interest. nih.gov For instance, a study on the antiradical properties of flavonoids, a class of phenolic compounds, utilized MLR, non-linear regression (MNLR), and ANN to generate correlation models.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds
| Descriptor Category | Specific Descriptors | Reference |
| Physicochemical | Hydrophobicity (logP), Hammett electronic parameter, Verloop's sterimol descriptor | nih.gov |
| Quantum Chemical | Final Heat of Formation (FHF), Cosmo Area (CA), Core-Core Repulsion (CCR) | nih.gov |
| Electronic | Energy of HOMO (EHOMO), Energy of LUMO (ELUMO), Dipole Moment (µ) | |
| Constitutional | Molecular weight, Number of hydroxyl groups (n(OH)) | researchgate.netnih.gov |
Validation Strategies for QSAR Models with this compound as a Reference Compound
The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power. Validation assesses how well the model can predict the activity of compounds not used in its development. While specific QSAR studies on this compound are not extensively documented in the provided results, the validation strategies applied to other phenolic compounds are directly relevant.
A common practice is to split the dataset of compounds into a training set and a test set. biointerfaceresearch.com The training set is used to build the model, while the test set, containing compounds with known activities, is used to evaluate its predictive performance. biointerfaceresearch.com
Key Validation Techniques:
External Validation: This is considered the most rigorous test of a model's predictive capability. The model developed using the training set is used to predict the activities of the compounds in the external test set. nih.gov The predictive performance is often evaluated using the external determination coefficient (R²test). biointerfaceresearch.com
Y-Randomization: This technique involves randomly shuffling the biological activity data while keeping the descriptor matrix unchanged. A new QSAR model is then built. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the original model is not due to a chance correlation. unibo.it
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. nih.gov It ensures that the model is not used to make predictions for compounds that are too dissimilar from those in the training set, thus avoiding unreliable extrapolations. nih.govyoutube.com
Table 2: Statistical Parameters Used for QSAR Model Validation
| Parameter | Description | Common Acceptable Value | Reference |
| R² | Coefficient of determination (Goodness of fit) | > 0.6 | mdpi.com |
| Q² or LOO-Q² | Cross-validated coefficient of determination (Internal predictive ability) | > 0.5 | mdpi.com |
| R²ext | Coefficient of determination for the external test set (External predictive ability) | > 0.6 | unibo.it |
| RMSE | Root Mean Square Error (Accuracy of predictions) | As low as possible | nih.gov |
Pharmacophore Modeling for De Novo Design of Analogs with Enhanced Specificity
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. babrone.edu.innih.gov This "pharmacophore" represents the key interactions between a ligand and its biological target, such as a receptor or enzyme. slideshare.net For a compound like this compound, pharmacophore modeling can be instrumental in the de novo design of new analogs with improved specificity and potency.
The process can be approached in two main ways:
Ligand-Based Pharmacophore Modeling: When the structure of the biological target is unknown, a pharmacophore model can be generated by aligning a set of known active molecules and extracting their common chemical features. babrone.edu.in These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. slideshare.net
Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy, a pharmacophore model can be derived from the interactions observed between the target and a bound ligand. babrone.edu.in This provides a more direct understanding of the key interactions required for binding.
Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr Furthermore, it can guide the modification of a reference compound like this compound. By understanding the essential features for activity, medicinal chemists can design new analogs that retain or enhance these features while modifying other parts of the molecule to improve properties like specificity, solubility, or metabolic stability. youtube.comyoutube.com
For instance, a pharmacophore model for a specific target of this compound might highlight the importance of the phenolic hydroxyl group as a hydrogen bond donor, the bulky heptyl group for hydrophobic interactions, and the specific positioning of the methyl groups for shape complementarity within the binding pocket. New analogs could then be designed by, for example, altering the length or branching of the alkyl chain to optimize hydrophobic interactions or introducing other functional groups to create additional favorable interactions with the target, thereby enhancing specificity.
Investigation of Structure Activity Relationships Sar and Mechanistic Studies in in Vitro Biological Systems
Elucidation of Molecular Mechanisms of Action in Defined Biological Assays
Research has identified 4-(2,6-Dimethyl-2-heptyl)phenol, also known as p262-nonylphenol, as a xenoestrogen, a foreign chemical that mimics estrogen. Its primary molecular interaction is with the estrogen receptor (ER). Studies using recombinant human estrogen receptor-α (ERα) have confirmed that various para-alkylphenols can bind fully to the receptor in a dose-dependent manner. nih.gov These compounds, including nonylphenol isomers, are considered ligands for the ER. nih.gov
However, the binding affinity varies significantly among different isomers. Specifically, this compound has been shown to be a weak ER agonist. nih.gov In a comparative study using an MVLN transcriptional activation cell assay, which measures estrogenic potency, the p262 isomer's response was near the detection limit, although it did exhibit measurable activity in a separate E-screen assay. nih.gov In contrast, other nonylphenol isomers, such as p353-NP, demonstrated significantly higher estrogenic potency, indicating that the specific branching structure of the alkyl chain is a critical determinant of receptor binding and activation. nih.gov
The general class of nonylphenols are low-affinity ligands compared to the natural hormone 17β-estradiol. nih.gov Their ability to bind to the ER is attributed to the structural similarity between the phenol (B47542) group and the A-ring of estradiol, combined with a hydrophobic alkyl moiety that interacts with the receptor's ligand-binding cavity. nih.govnih.gov
Table 1: Comparative Estrogenic Potency of Selected Nonylphenol Isomers
This table illustrates the differing estrogenic activity of various nonylphenol isomers as determined by the MVLN cell assay. Potency is expressed relative to a technical nonylphenol mixture.
| Isomer Name | Structure of Nonyl Group | Relative Potency (%) | Estrogenic Activity Level |
| p353-NP | 3,5-Dimethyl-3-heptyl | 100 | High |
| p262-NP (this compound) | 2,6-Dimethyl-2-heptyl | ~0 | Weak |
| p22-NP | 2-Methyl-2-octyl | ~0 | Weak |
| 4n-NP | n-Nonyl (linear) | ~0 | Weak |
Data sourced from Giger et al. (2003). nih.gov
The effects of this compound and related nonylphenol isomers extend to the modulation of enzyme activity, particularly those involved in steroidogenesis. In vitro studies using primary cultured rat Leydig cells have demonstrated that nonylphenol isomers can inhibit the biosynthesis of testosterone (B1683101). nih.gov This inhibition is linked to the downregulation of gene expression for key steroidogenic enzymes, including Cholesterol Side-Chain Cleavage Enzyme (Cyp11a1) and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov
The degree of inhibition varies among isomers, with the p363-NP isomer showing the most significant decrease in testosterone production. nih.gov While data for the specific this compound isomer in this assay is not detailed, the study underscores that the varied structures of nonylphenol isomers lead to different degrees of enzymatic modulation. nih.gov Further research on cultured mouse Leydig cells showed that 4-nonylphenol (B119669) (4-NP) at high concentrations could significantly inhibit the formation of androstenedione (B190577) when stimulated with human chorionic gonadotropin (hCG), further implicating these compounds in the disruption of the steroidogenic pathway. nih.gov
Beyond direct receptor binding and enzyme modulation, nonylphenols can perturb intracellular signaling pathways. Studies in GH3/B6/F10 pituitary cells, which are enriched in membrane-associated estrogen receptors (mERs), have shown that nonylphenol can activate non-genomic signaling cascades. nih.gov Specifically, nonylphenol was found to increase the phosphorylation of extracellular-regulated kinase (ERK), a key component of the MAPK signaling pathway that regulates cell proliferation and differentiation. nih.gov Nonylphenol also potently activates calcium (Ca²⁺) signaling in these cells. nih.gov
Related alkylphenols have been shown to induce other cellular stress responses. For instance, 4-octylphenol, a structurally similar compound, was found to trigger the unfolded protein response (UPR) in human liver (HepG2) cells, indicated by an increase in markers like GRP78 and the spliced form of XBP1. mdpi.com This suggests that these phenolic compounds can cause endoplasmic reticulum (ER) stress. Furthermore, treatment with 4-nonylphenol has been shown to cause a significant intracellular accumulation of reactive oxygen species (ROS) in mouse Leydig cells, indicating an induction of oxidative stress. nih.gov
Comparative Structure-Activity Relationship Studies with Synthetic Analogs and Related Phenolic Compounds
The biological activity of alkylphenols is highly dependent on the structure of the alkyl side chain. nih.govoup.com
Alkyl Chain Length: The interaction between alkylphenols and the estrogen receptor becomes stronger as the length of the alkyl chain increases. nih.govoup.com The binding affinity for the ER generally increases from butylphenol (4 carbons) up to nonylphenol (9 carbons). oup.com However, this effect has a limit, as 4-dodecylphenol (B94205) (12 carbons) exhibits a lower relative binding affinity than 4-nonylphenol. oup.com This suggests an optimal chain length for fitting into the hydrophobic ligand-binding pocket of the receptor.
Alkyl Chain Branching: The degree and position of branching on the alkyl chain have a profound impact on estrogenic activity. nih.govnih.gov Technical mixtures of nonylphenol consist of numerous branched isomers, which exhibit widely different potencies. nih.govresearchgate.net Studies comparing different isomers have shown that those with a quaternary α-carbon in the side chain can have distinct biological effects. nih.govnih.gov For example, the p353-NP isomer is significantly more estrogenic than the p262-NP isomer (this compound). nih.gov It has been suggested that branched alkyl groups adopt a folded conformation, which interacts differently with the ER's binding cavity compared to the more extended conformation of linear alkyl chains. nih.gov This structural difference is a key factor in the varying biological activities observed among isomers. nih.govnih.gov
Table 2: Influence of Alkyl Chain Length on Estrogen Receptor Binding Affinity
This table shows the relative binding affinity (RBA) for the estrogen receptor for a series of para-alkylphenols, demonstrating the effect of side-chain length. The RBA of 17β-estradiol is set to 100.
| Compound | Alkyl Chain Length | Relative Binding Affinity (RBA) (%) |
| 4-n-Amylphenol | 5 | 0.003 |
| 4-n-Heptylphenol | 7 | 0.011 |
| 4-tert-Octylphenol | 8 (branched) | 0.006 |
| 4-n-Octylphenol | 8 (linear) | 0.027 |
| 4-Nonylphenol | 9 (branched mixture) | 0.056 |
| 4-Dodecylphenol | 12 | 0.011 |
Data sourced from Blair et al. (2000). oup.comoup.com
The phenolic hydroxyl (-OH) group is an indispensable feature for the binding of alkylphenols to the estrogen receptor. nih.govwisdomlib.org This group is believed to correspond to the hydroxylated A-ring of 17β-estradiol, which is essential for its high-affinity interaction with the ER. nih.govnih.gov
Studies have conclusively shown that modifying or protecting this hydroxyl group leads to a dramatic loss of binding activity. nih.govoup.com For example, anisole, where the phenolic hydrogen is replaced by a methyl group, is completely inactive and does not bind to the estrogen receptor. nih.gov Similarly, comparing diethylstilbestrol (B1670540) (a potent synthetic estrogen) to its dimethyl ether derivative (where the hydroxyl groups are protected) shows a drastic reduction in ER binding affinity, with the RBA dropping from 399.56 to just 0.056. oup.com These findings confirm that the free phenolic hydroxyl group is a critical anchor for the molecule within the ligand-binding domain of the estrogen receptor, and its absence prevents the necessary interactions for stable binding.
High-Throughput Screening Methodologies for Broad Biological Activity Profiling
High-throughput screening (HTS) allows for the rapid assessment of a compound's effect on a wide array of biological targets. While comprehensive HTS data for this compound is not extensively available in public literature, its estrogenic activity has been investigated as part of broader studies on nonylphenol isomers. Nonylphenols are recognized as xenoestrogens, and their activity is known to vary depending on the specific structure of the nonyl side chain. nih.govresearchgate.net
In one such study, the estrogenic potency of several nonylphenol isomers, including this compound (referred to as p262-NP in the study), was evaluated using in vitro assays. nih.gov The MVLN transcriptional activation cell assay, which measures the activation of the estrogen receptor, and the E-screen assay, which assesses cell proliferation in response to estrogenic compounds, were employed. nih.gov
The findings from these assays indicated that this compound is a weak estrogen receptor (ER) agonist. nih.gov Its activity was found to be lower than that of other nonylphenol isomers with different branching structures in the nonyl group. nih.gov This highlights the critical role of the alkyl chain's configuration in determining the biological activity of nonylphenol isomers.
Below is a data table summarizing the reported estrogenic activity of this compound from these screening assays.
| Assay | Endpoint | Result for this compound (p262-NP) | Reference |
| MVLN transcriptional activation cell assay | Estrogen Receptor Agonism | Weak agonist, with responses near the detection limit. | nih.gov |
| E-screen assay | Cell Proliferation | Measurable activity observed. | nih.gov |
It is important to note that while these studies provide valuable insight into the estrogenic potential of this compound, a broader profiling of its biological activity across a wider range of cellular targets through comprehensive HTS remains an area for future research.
Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure (In Vitro)
Transcriptomic and proteomic analyses are powerful tools for understanding the molecular mechanisms underlying a compound's biological effects. Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell, while proteomics focuses on the entire complement of proteins. These approaches can reveal changes in gene expression and protein levels in response to chemical exposure, providing a detailed picture of the cellular pathways that are affected.
As of the current body of scientific literature, specific transcriptomic or proteomic studies dedicated to the effects of this compound exposure in vitro have not been published. Research in the broader field of alkylphenols suggests that these compounds can influence various cellular processes, but data specific to this particular isomer is not available. mdpi.com
In the absence of direct studies on this compound, it is not possible to present detailed research findings or data tables on its transcriptomic and proteomic impact. The application of these methodologies would be invaluable in elucidating the specific molecular pathways perturbed by this compound and in providing a more comprehensive understanding of its structure-activity relationship beyond estrogen receptor activation. Future research employing these techniques is necessary to fill this knowledge gap.
Potential Applications in Non Pharmacological and Advanced Research Domains
Exploration as a Monomer or Precursor in Polymer Science and Material Chemistry
Phenolic compounds are known for their application in the production of polymers. ontosight.ai Specifically, 4-(2,6-Dimethyl-2-heptyl)phenol, with its reactive hydroxyl group and bulky alkyl side chain, presents possibilities as a monomer or a precursor in the synthesis of novel polymers. The incorporation of this compound into a polymer backbone could impart specific properties such as thermal stability, hydrophobicity, and altered solubility. Research in this area is ongoing, exploring its potential in creating materials with tailored characteristics.
In a related context, 2-methoxy-4-vinylphenol (B128420) (MVP), another phenolic compound, has been successfully utilized as a platform for creating functional monomers for radical polymerizations, leading to the development of thermoplastics and thermoset polymers. mdpi.com This demonstrates the potential of phenolic structures in polymer science.
Development as a Ligand or Catalyst in Organic Synthesis
The phenolic group in this compound can act as a ligand, capable of coordinating with metal ions to form complexes. These metal complexes can exhibit catalytic activity in various organic reactions. For instance, copper(II) complexes with Schiff base ligands derived from phenols have demonstrated high catalytic activities in the reduction of 4-nitrophenol. nih.gov The bulky dimethyl-heptyl group in this compound could influence the steric and electronic environment of the metal center in such complexes, potentially leading to enhanced selectivity and efficiency in catalytic processes.
Studies have shown that the ligand plays a crucial role in stabilizing the metal ion and modulating its reactivity. orientjchem.org For example, palladium-based catalysts with specific ligands have been effective in the carbonylation of methyl nitrite (B80452) to dimethyl carbonate. researchgate.net The exploration of this compound as a ligand could lead to the development of novel catalysts for a range of organic transformations.
Application in Analytical Chemistry as a Derivatizing Agent or Certified Reference Material
In analytical chemistry, this compound is available as an analytical standard. sigmaaldrich.comscientificlabs.com This indicates its use as a reference material for the accurate quantification of this and related compounds in various matrices. Certified reference materials are crucial for method validation and ensuring the quality and comparability of analytical results.
Furthermore, its reactive phenolic hydroxyl group allows for derivatization reactions. Derivatization is a common technique in gas chromatography (GC) to improve the volatility and thermal stability of analytes, as well as to enhance detector response. For instance, phenols can be derivatized to form ethers or esters prior to GC analysis. epa.gov The use of this compound as a derivatizing agent itself is a potential area of exploration.
Isotopically labeled standards of similar compounds, such as 4-(3,6-Dimethyl-3-heptyl)phenol-ring-13C6, are used for the analysis of nonylphenols and octylphenols in environmental samples by GC-MS. sigmaaldrich.com This highlights the importance of such compounds in environmental analysis. A newly synthesized isomer, 4-(2,6-dimethylhept-3-yl)phenol, has been proposed as an internal standard for the determination of technical 4-nonylphenol (B119669) in water samples. researchgate.net
Table 1: Analytical Data for this compound
| Property | Value |
| CAS Number | 521947-27-3 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Synonyms | 262-NP, 4-(1,1,5-Trimethylhexyl)phenol |
This table is interactive. You can sort and filter the data.
Research into Environmental Transformation Pathways and Fate Modeling
The environmental fate of phenolic compounds is a significant area of research. Studies on the biodegradation of dimethylphenols by various bacteria have shown that the degradation pathways are dependent on the specific isomer and the microorganisms involved. nih.govresearchgate.net For instance, the degradation of some dimethylphenols can lead to the formation of dead-end products. nih.gov
Research on a specific isomer, 4(2',6'-dimethyl-2'-heptyl)-phenol, has shown that its degradation by Sphingomonas sp. strain TTNP3 leads to metabolites such as 2(2',6'-dimethyl-2'-heptyl)-1,4-benzenediol and 4-(2,6-dimethylheptan-2-yloxy)phenol. researchgate.net The structure of the alkyl side-chain can affect the rate of degradation. researchgate.net Understanding these transformation pathways is crucial for modeling the environmental fate of this compound and assessing its potential for bioremediation. jbarbiomed.comresearchgate.net The biodegradation of phenolic compounds is influenced by their chemical structure and the surrounding environmental conditions. jbarbiomed.com
Role in Advanced Separation Techniques as a Stationary Phase Modifier or Eluent Component
In the field of chromatography, the properties of the stationary phase are critical for achieving effective separations. The unique structure of this compound, with its polar phenolic head and nonpolar alkyl tail, suggests its potential use as a modifier for stationary phases in techniques like gas chromatography and high-performance liquid chromatography (HPLC). By incorporating this molecule into the stationary phase, it may be possible to create columns with unique selectivity for separating complex mixtures.
While direct evidence for the use of this compound as a stationary phase modifier is limited, the general principle of using alkylphenols to modify separation media is established. The choice of eluent components is also crucial, and the addition of compounds like this compound to the mobile phase could potentially enhance the resolution of certain analytes.
Future Research Directions and Emerging Avenues for 4 2,6 Dimethyl 2 Heptyl Phenol Studies
Design and Synthesis of Advanced Derivatives with Tunable Biological and Material Properties
Future research into 4-(2,6-Dimethyl-2-heptyl)phenol is poised to explore the synthesis of novel derivatives with tailored properties. By chemically modifying the core structure, it is possible to fine-tune its biological activity and material characteristics. The synthesis of related compounds, such as 2,6-disubstituted phenol (B47542) derivatives, has demonstrated the potential to create molecules with improved profiles for various applications. nih.gov
One promising direction is the modification of the alkyl chain. Variations in the length, branching, and saturation of the heptyl group could significantly impact the compound's lipophilicity and, consequently, its interaction with biological membranes and receptors. Another area for exploration is the substitution pattern on the phenolic ring. The addition of functional groups, such as halogens, nitro groups, or amines, could alter the electronic properties of the phenol, influencing its reactivity and binding affinities.
A study on the metabolism of a nonylphenol isomer by Sphingomonas sp. has already identified metabolites such as 2-(2',6'-dimethyl-2'-heptyl)-1,4-benzenediol, which demonstrates that derivatization at the phenolic ring is feasible. researchgate.net Building on this, a systematic approach to synthesizing a library of derivatives could be undertaken. For instance, the synthesis of 2,6-dimethylphenol (B121312) often involves the debutylation of 4-tert-butyl-2,6-dimethylphenol, a process that could be adapted for creating new derivatives of this compound. google.com
| Potential Derivative Class | Synthetic Strategy | Tunable Property | Potential Application Area |
| Ether Derivatives | Williamson ether synthesis with various alkyl halides | Lipophilicity, metabolic stability | Biological probes, material science |
| Ester Derivatives | Acylation of the phenolic hydroxyl group | Hydrolysis rate, pro-drug potential | Controlled-release systems |
| Halogenated Derivatives | Electrophilic aromatic substitution | Electronic properties, binding affinity | Agrochemicals, flame retardants |
| Amino-phenols | Nitration followed by reduction | Basicity, chelating ability | Polymer precursors, antioxidants |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to studying this compound and its potential derivatives. nih.govmdpi.comiapchem.org These computational tools can accelerate the discovery process by predicting the properties and activities of novel compounds, thereby reducing the need for extensive and costly laboratory experiments. iapchem.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological effects. By training these models on existing data, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics. Deep learning techniques, such as deep neural networks (DNNs), have been successfully used to discover novel molecules with specific activities, and a similar approach could be applied here. mdpi.com
Furthermore, ML algorithms can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, which is a critical step in the development of new chemical entities. iapchem.org A study that used a combination of Weighted Quantile Sum (WQS) regression and Signed iterative Random Forest (SiRF) successfully identified synergistic interactions between environmental chemicals, including phenols. nih.gov This highlights the potential of ML to unravel complex chemical interactions.
| Machine Learning Model | Application for this compound Research | Predicted Outcome |
| Random Forest | Predicting the binding affinity of derivatives to specific protein targets. | Identification of potent bioactive compounds. |
| Support Vector Machine (SVM) | Classifying derivatives as active or inactive based on their structural features. | Prioritization of candidates for synthesis and testing. |
| Deep Neural Network (DNN) | Generating novel molecular structures with optimized properties. | De novo design of advanced derivatives. |
| Gradient Boosting Machines | Modeling the environmental fate and transport of the compound and its derivatives. | Assessment of potential environmental impact. |
Exploration of Synergistic Interactions with Other Chemical Entities in Research Contexts
An important area of future research is the investigation of synergistic or antagonistic interactions between this compound and other chemical compounds. In environmental and biological systems, chemicals rarely exist in isolation. Understanding how this compound interacts with other substances is crucial for a comprehensive assessment of its activity.
Machine learning-assisted studies have already demonstrated the ability to identify synergistic interactions between phenols and other environmental contaminants. nih.gov Future in vitro studies could be designed to explore these interactions in a controlled laboratory setting. For example, co-exposure studies using cell cultures could reveal whether this compound enhances or diminishes the effects of other well-characterized compounds.
These investigations could focus on a variety of endpoints, including cytotoxicity, genotoxicity, and metabolic disruption. By examining changes in cellular signaling pathways and gene expression profiles in response to co-exposures, researchers can gain a mechanistic understanding of the observed interactions.
Development of Novel Spectroscopic Probes Based on the this compound Scaffold
The unique structure of this compound makes it an attractive scaffold for the development of novel spectroscopic probes. Fluorescent probes are powerful tools for visualizing and quantifying biological processes and environmental contaminants. nih.gov The phenolic group of this compound can be readily functionalized to attach a fluorophore, creating a new class of sensors. nih.gov
The design of such probes would involve coupling the this compound moiety, which can act as a recognition element, to a reporter molecule. The bulky alkyl group may confer specific solubility and partitioning properties, potentially targeting the probe to lipid-rich environments such as cell membranes.
Future research could focus on creating probes that exhibit a change in their spectroscopic properties (e.g., fluorescence intensity or wavelength) upon binding to a specific analyte or in response to changes in the local environment, such as pH or polarity. mdpi.com Near-infrared (NIR) fluorescent probes are particularly valuable due to their deep tissue penetration and low autofluorescence in biological samples. nih.govmdpi.com
| Fluorophore Class | Potential Conjugation Site | Sensing Application | Detection Principle |
| Coumarin | Phenolic hydroxyl group | pH, metal ions | Photoinduced Electron Transfer (PeT) |
| BODIPY | Aromatic ring | Reactive oxygen species | Intramolecular Charge Transfer (ICT) |
| Cyanine | Synthetically introduced functional group | Specific biomolecules | Förster Resonance Energy Transfer (FRET) |
| Naphthalimide | Phenolic hydroxyl group | Polarity | Twisted Intramolecular Charge Transfer (TICT) |
Comprehensive Assessment of its Role in Complex Biological Networks through Systems Biology Approaches (In Vitro)
To fully understand the biological implications of this compound, future research should employ systems biology approaches. These methods allow for a holistic view of how a compound affects complex biological networks at multiple levels. In vitro studies using cell-based models are ideal for these high-throughput analyses.
Transcriptomics (e.g., RNA-seq) can be used to profile changes in gene expression across the entire genome following exposure to the compound. This can reveal the cellular pathways that are most affected. Proteomics can identify changes in protein expression and post-translational modifications, providing further insight into the cellular response. Metabolomics can be used to analyze the global changes in small-molecule metabolites, offering a functional readout of the metabolic state of the cell.
A study on the metabolism of this compound by Sphingomonas sp. has already laid the groundwork for such investigations by identifying key metabolites. researchgate.net Expanding on this, future studies could use human cell lines, such as liver cells (HepG2) or neuronal cells, to assess the impact on human-relevant biological networks. The integration of these "omics" datasets can provide a comprehensive picture of the compound's mechanism of action and its potential biological roles.
Q & A
Q. What are the established synthesis routes for 4-(2,6-Dimethyl-2-heptyl)phenol, and how can reaction conditions be optimized for yield?
The compound is synthesized via alkylation or selective methylation of phenol derivatives. For example, selective methylation of phenolic substrates using iron-chromium mixed oxide catalysts in fluidized bed reactors has been reported to enhance regioselectivity for branched alkylphenols . Optimization involves adjusting catalyst loading, temperature (e.g., 150–250°C), and reactant molar ratios. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity product.
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key methods include:
- Melting/Boiling Points : Differential Scanning Calorimetry (DSC) for melting point (45–48°C) and gas chromatography (GC) for boiling point (203°C) determination .
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) for regiochemical analysis, Mass Spectrometry (MS) for molecular weight verification (198.26 g/mol), and Infrared (IR) spectroscopy to identify phenolic -OH stretches (~3200 cm⁻¹) .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm.
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC and Fourier-Transform Infrared (FTIR) spectroscopy. For example, oxidative stability can be tested using peroxide value assays, while sensitivity to acids (e.g., H₂SO₄) requires pH-controlled stability chambers to assess gas emission risks .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic reactivity of this compound in halogenation or sulfonation reactions?
The phenolic -OH group activates the aromatic ring toward electrophilic substitution. In halogenation, the bulky 2,6-dimethylheptyl substituent directs electrophiles (e.g., Cl⁺) to the para position relative to the hydroxyl group. Density Functional Theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying solvent polarities .
Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?
Discrepancies may arise from differences in test systems (e.g., soil vs. aquatic matrices). Standardize degradation studies using OECD guidelines:
- Photolysis : Expose to UV light (λ = 254 nm) and analyze half-life via LC-MS.
- Biodegradation : Use OECD 301B Ready Biodegradability tests with activated sludge.
- Advanced Oxidation : Evaluate hydroxyl radical-mediated degradation using TiO₂ photocatalysts .
Q. What experimental designs are recommended to study the endocrine-disrupting effects of this compound?
- In Vitro Assays : Use ER-CALUX or YES assays to measure estrogen receptor binding affinity.
- In Vivo Models : Zebrafish embryo toxicity tests (OECD 236) to assess developmental impacts.
- Omics Approaches : Transcriptomic profiling (RNA-Seq) in exposed organisms to identify disrupted pathways (e.g., vitellogenin synthesis) .
Q. How can computational methods predict the environmental fate of this compound?
Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow (hydrophobicity) and biodegradation probability. Molecular dynamics simulations can further predict interactions with soil organic matter or aquatic humic acids .
Methodological Notes
- Synthesis Optimization : Catalyst recycling in fluidized beds improves cost-efficiency for large-scale production .
- Data Validation : Cross-validate spectroscopic data with computational tools (e.g., PubChem’s InChI key) to ensure structural accuracy .
- Regulatory Compliance : Align environmental testing with EU REACH guidelines, particularly for endocrine disruption assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
